Tert-butyl 4-(trifluoromethoxy)phenylcarbamate
Overview
Description
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a chemical compound with the molecular formula C12H14F3NO3 and a molecular weight of 277.24 g/mol.
Preparation Methods
The synthesis of tert-butyl 4-(trifluoromethoxy)phenylcarbamate typically involves the reaction of 4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Hydrolysis: In the presence of acidic or basic conditions, this compound can hydrolyze to form 4-(trifluoromethoxy)aniline and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical research, particularly in studies involving proteomics.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 4-amino-3-(trifluoromethyl)phenylcarbamate: This compound has a similar structure but with an amino group instead of a trifluoromethoxy group.
4-(trifluoromethoxy)aniline: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications .
Biological Activity
Tert-butyl 4-(trifluoromethoxy)phenylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a trifluoromethoxy group, and a phenyl ring, which contribute to its chemical stability and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.
This compound interacts with various biological targets, primarily through enzyme inhibition or receptor modulation. The presence of the trifluoromethoxy group allows for enhanced binding affinity to targets compared to non-fluorinated analogs. This interaction can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in diverse biological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that carbamate derivatives can possess significant antimicrobial properties. For instance, research on related compounds demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Properties : The compound has been explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. For example, one study reported that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure .
Enzyme Inhibition
Research focusing on enzyme inhibition has shown that this compound can act as a selective inhibitor for specific enzymes involved in cancer metabolism. A notable study highlighted its role in inhibiting branched-chain amino acid transaminase (BCAT), which is crucial for cancer cell proliferation. The inhibition was quantified using IC50 values, demonstrating effective enzyme suppression at micromolar concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Biological Activity | Mechanism |
---|---|---|
This compound | Antimicrobial, Anticancer | Enzyme inhibition |
Tert-butyl (2-bromo-4-fluoro-5-(trifluoromethyl)phenyl)carbamate | Moderate antimicrobial | Receptor modulation |
Tert-butyl (2-nitro-4-bromophenylcarbamate) | Anticonvulsant | Unknown |
This table illustrates that while many derivatives exhibit biological activity, the trifluoromethoxy substitution provides enhanced efficacy in specific applications.
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-11(2,3)19-10(17)16-8-4-6-9(7-5-8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHZUDDBCMQPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458452 | |
Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212696-37-2 | |
Record name | TERT-BUTYL 4-(TRIFLUOROMETHOXY)PHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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